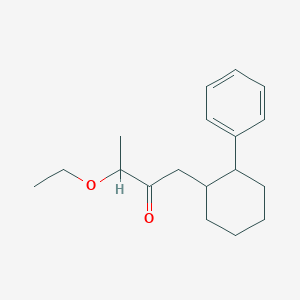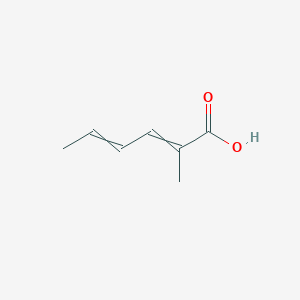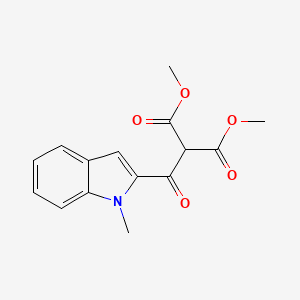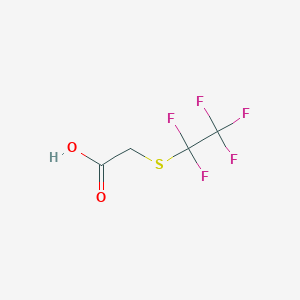
Stannane, tributyl(diethoxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, tributyl(diethoxymethyl)- is an organotin compound with the molecular formula C17H38O2Sn. It is a derivative of stannane, where the tin atom is bonded to three butyl groups and one diethoxymethyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(diethoxymethyl)- typically involves the reaction of tributyltin hydride with diethoxymethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of stannane, tributyl(diethoxymethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, tributyl(diethoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound itself can be used as a reducing agent in the presence of radical initiators.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products Formed
Oxidation: Tin oxides and other organotin oxides.
Reduction: Reduced organic compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Stannane, tributyl(diethoxymethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a reducing agent.
Biology: Investigated for its potential use in biological assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of stannane, tributyl(diethoxymethyl)- involves the formation of stannyl radicals, which participate in chain reactions. These radicals can abstract hydrogen atoms from organic molecules, leading to the formation of new carbon-tin bonds. The compound’s reactivity is influenced by the stability of the stannyl radicals and the nature of the substituents on the tin atom .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the diethoxymethyl group.
Tributyltin chloride: Contains a chloride group instead of the diethoxymethyl group.
Tributyltin oxide: An oxide derivative of tributyltin.
Uniqueness
Stannane, tributyl(diethoxymethyl)- is unique due to the presence of the diethoxymethyl group, which imparts distinct reactivity and stability compared to other tributyltin compounds. This makes it particularly useful in specific organic synthesis applications where selective reactivity is required .
Propriétés
Numéro CAS |
79411-58-8 |
|---|---|
Formule moléculaire |
C17H38O2Sn |
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
tributyl(diethoxymethyl)stannane |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-3-6-5-7-4-2;3*1-3-4-2;/h5H,3-4H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
UQWPDPNIWWMVQK-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one](/img/structure/B14446503.png)

![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
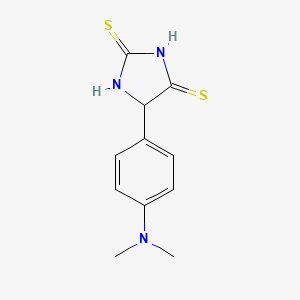
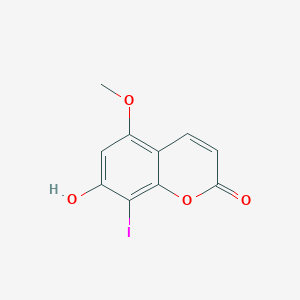
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
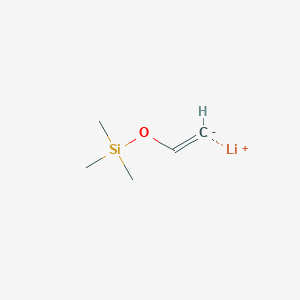
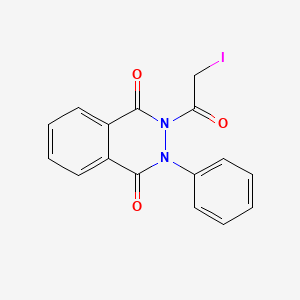

![6-Chloro-5-oxo-5H-benzo[a]phenoxazine-10-carboxylic acid](/img/structure/B14446541.png)
